4,4'-Methylenebis(N-sec-butylaniline)
CAS No.: 5285-60-9
Cat. No.: VC20814983
Molecular Formula: C21H30N2
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5285-60-9 |
|---|---|
| Molecular Formula | C21H30N2 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline |
| Standard InChI | InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 |
| Standard InChI Key | YZZTZUHVGICSCS-UHFFFAOYSA-N |
| SMILES | CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC |
| Canonical SMILES | CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC |
Introduction
Chemical Identity and Nomenclature
4,4'-Methylenebis(N-sec-butylaniline) is registered with the Chemical Abstracts Service (CAS) under the number 5285-60-9. This unique identifier helps in the unambiguous identification of this specific compound in scientific and regulatory contexts . The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as N-(sec-butyl)-N-{4-[4-(sec-butylamino)benzyl]phenyl}amine, providing a systematic naming approach based on its chemical structure .
The compound is also known by several trade names and synonyms in commercial and industrial contexts, including ACETOSTAB 225, POLYLINK 4200, and WANALINK 6200 . These alternative designations often reflect its specific applications or the manufacturers who produce it for commercial purposes. The chemical is also referred to as N,N'-dibutyldiaminodiphenylmethane in some contexts, though this is less common than its primary designation .
Structural Characteristics
The molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) consists of two aniline rings connected by a methylene bridge at the para positions. Each nitrogen atom bears a secondary butyl group, creating a symmetrical molecule with important functional characteristics. This structure can be represented by its molecular formula C₂₁H₃₀N₂, with a corresponding molecular weight of 310.48 g/mol .
The compound's InChI (International Chemical Identifier) code provides a standardized way to encode its chemical structure for computational and database purposes: 1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3. Its corresponding InChI key is YZZTZUHVGICSCS-UHFFFAOYSA-N .
Physical and Chemical Properties
4,4'-Methylenebis(N-sec-butylaniline) exhibits distinct physical and chemical properties that influence its handling, storage, and application. Understanding these properties is essential for proper usage and safety considerations.
Physical State and Appearance
At standard temperature and pressure, 4,4'-Methylenebis(N-sec-butylaniline) is typically found as a solid substance. The compound's specific physical appearance isn't explicitly mentioned in the available sources, but aromatic amines of this class typically appear as crystalline solids or viscous liquids, often with a characteristic color ranging from colorless to amber.
Thermodynamic Properties
The compound demonstrates specific thermodynamic properties that are relevant to its processing and application in industrial settings. These properties are summarized in Table 1.
Table 1: Thermodynamic Properties of 4,4'-Methylenebis(N-sec-butylaniline)
The significant difference in boiling points reported under different pressure conditions illustrates the compound's sensitivity to pressure variations during distillation or other thermal processes. The high flash point indicates that the compound has a low risk of ignition under normal handling conditions.
Solubility and Partition Characteristics
The solubility properties of 4,4'-Methylenebis(N-sec-butylaniline) influence its environmental behavior and processing requirements. Key solubility parameters are presented in Table 2.
Table 2: Solubility and Partition Properties
The low water solubility (1.5 mg/L) indicates that the compound is poorly soluble in aqueous environments. This hydrophobicity is further confirmed by the high partition coefficient (LogP) values, which suggest strong lipophilic characteristics. These properties have implications for the compound's environmental fate and its ability to cross biological membranes.
Chemical Reactivity
As an aromatic diamine, 4,4'-Methylenebis(N-sec-butylaniline) exhibits reactivity patterns characteristic of secondary amines. The nitrogen atoms serve as nucleophilic centers capable of reacting with electrophiles such as isocyanates, epoxides, and carbonyl compounds. These reactions form the basis for the compound's use in polymer chemistry, particularly in curing processes.
The pKa value of 6.23±0.39 (predicted) indicates the acid dissociation constant of the amine groups . This moderate basicity influences the compound's behavior in acid-base reactions and its potential for salt formation with acids.
Synthesis and Production
Understanding the synthesis routes for 4,4'-Methylenebis(N-sec-butylaniline) provides insight into its industrial production and potential impurities.
Chemical Synthesis
One documented synthesis route for 4,4'-Methylenebis(N-sec-butylaniline) involves the reaction of 4,4'-methylenedianiline with sec-butyl groups in the presence of a platinum catalyst. The reaction typically takes place in a solvent environment like acetone at elevated temperatures.
In this process, the primary amine groups of 4,4'-methylenedianiline undergo reductive alkylation with sec-butyl moieties. The reaction conditions typically involve:
-
Starting material: 4,4'-methylenedianiline (approximately 2 g)
-
Catalyst: Platinum (approximately 1 g)
-
Solvent: Acetone (approximately 50 g)
-
Temperature: Around 121 °C
-
Additional steps: Degassing with hydrogen
It should be noted that industrial-scale synthesis may employ variations of this basic route, potentially using different catalysts, solvents, or reaction conditions to optimize yield and purity while minimizing production costs.
Applications and Uses
4,4'-Methylenebis(N-sec-butylaniline) finds application in various industrial processes, primarily related to polymer chemistry and materials science.
Regulatory Status and Environmental Considerations
Regulatory Information
4,4'-Methylenebis(N-sec-butylaniline) is registered in the EPA Substance Registry System, indicating regulatory oversight in the United States . The compound's HS Code (Harmonized System Code) is listed as 2921590090, classifying it under "other aromatic polyamines and their derivatives; salts thereof" for international trade purposes .
Given its environmental hazard classification (H410), the compound is likely subject to regulations governing the handling, transportation, and disposal of environmentally hazardous substances in many jurisdictions.
Environmental Fate and Ecotoxicology
The very low water solubility (1.5 mg/L) and high LogP values (5.4-5.84) indicate that 4,4'-Methylenebis(N-sec-butylaniline) has potential for bioaccumulation in aquatic organisms and adsorption to soil and sediment particles . These properties, combined with its classification as very toxic to aquatic life with long-lasting effects (H410), suggest significant environmental concerns if released.
The vapor pressure of 0 Pa at 25°C indicates that the compound has very low volatility at ambient temperature, reducing the likelihood of atmospheric dispersion but potentially increasing persistence in soil and water .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume